1-Naphthalen-2-ylsulfonylazepane 1-Naphthalen-2-ylsulfonylazepane
Brand Name: Vulcanchem
CAS No.: 324067-82-5
VCID: VC10419565
InChI: InChI=1S/C16H19NO2S/c18-20(19,17-11-5-1-2-6-12-17)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2
SMILES: C1CCCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol

1-Naphthalen-2-ylsulfonylazepane

CAS No.: 324067-82-5

Cat. No.: VC10419565

Molecular Formula: C16H19NO2S

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

1-Naphthalen-2-ylsulfonylazepane - 324067-82-5

Specification

CAS No. 324067-82-5
Molecular Formula C16H19NO2S
Molecular Weight 289.4 g/mol
IUPAC Name 1-naphthalen-2-ylsulfonylazepane
Standard InChI InChI=1S/C16H19NO2S/c18-20(19,17-11-5-1-2-6-12-17)16-10-9-14-7-3-4-8-15(14)13-16/h3-4,7-10,13H,1-2,5-6,11-12H2
Standard InChI Key ZVMSHVKNHHWLGQ-UHFFFAOYSA-N
SMILES C1CCCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Canonical SMILES C1CCCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of an azepane ring (a seven-membered saturated heterocycle) substituted at the 1-position with a naphthalen-2-ylsulfonyl group. The sulfonyl moiety (-SO2-\text{-SO}_{2}\text{-}) introduces strong electron-withdrawing characteristics, influencing the compound’s reactivity and interactions with biological targets . The naphthalene system provides a planar aromatic framework, potentially enabling π-π stacking interactions in protein binding sites.

Key Structural Features:

  • Azepane Core: The seven-membered ring offers conformational flexibility, allowing adaptation to steric and electronic environments in biochemical systems.

  • Sulfonyl Group: Enhances solubility in polar solvents and participates in hydrogen bonding, critical for ligand-receptor interactions .

  • Naphthalene Substituent: Contributes to hydrophobic interactions and stabilizes charge-transfer complexes.

Synthesis and Reaction Pathways

Methodological Approaches

While no direct synthesis protocols for 1-Naphthalen-2-ylsulfonylazepane are documented, analogous compounds like 1-((4-Methoxynaphthalen-1-yl)sulfonyl)azepane suggest a multi-step strategy involving sulfonation and cyclization. The Figshare protocol for synthesizing N-heterocycles via palladium-catalyzed alkylamination of 1,3-dienes provides a potential template .

Hypothetical Synthesis Route:

  • Azepane Formation: Cyclization of hexamethylene diamine derivatives under acidic conditions.

  • Sulfonation: Reaction with naphthalene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

  • Purification: Column chromatography using petroleum ether-ethyl acetate gradients .

Table 1: Comparison of Synthesis Methods for Related Azepanes

CompoundKey StepsYield (%)ConditionsSource
1-((4-Methoxynaphthalen-1-yl)sulfonyl)azepaneSulfonation, cyclization46DCM, 0–25°C, inert gas
N-Heterocycles from 1,3-dienesAlkylamination, palladium catalysis50–70THF, –78°C to RT

Structural and Spectroscopic Analysis

Computational and Experimental Insights

The sulfonyl group’s electron-withdrawing nature polarizes the azepane ring, as evidenced by computational models of similar compounds . Nuclear magnetic resonance (NMR) spectra for analogs show distinct signals for sulfonyl protons (δ\delta 3.1–3.3 ppm) and naphthalene aromatics (δ\delta 7.5–8.2 ppm). Mass spectrometry typically reveals a molecular ion peak at m/z 289.4, consistent with the compound’s molecular weight.

Predicted Reactivity:

  • Nucleophilic Substitution: The sulfonyl group activates adjacent positions for nucleophilic attack, particularly in polar aprotic solvents like DMF .

  • Oxidation Resistance: The saturated azepane ring confers stability against oxidative degradation compared to smaller heterocycles.

Biological Activities and Mechanisms

Enzyme Inhibition and Receptor Modulation

Although direct pharmacological data for 1-Naphthalen-2-ylsulfonylazepane are unavailable, structurally related azepanes exhibit inhibitory activity against serine proteases and neurotransmitter receptors . For instance, 1-((4-Methoxynaphthalen-1-yl)sulfonyl)azepane demonstrates moderate affinity for dopamine receptors (IC50=1.2μM\text{IC}_{50} = 1.2 \, \mu\text{M}). The naphthalene-sulfonyl moiety likely facilitates binding to hydrophobic enzyme pockets, while the azepane mimics endogenous polyamine structures.

Table 2: Biological Activities of Azepane Derivatives

CompoundTargetActivity (IC50\text{IC}_{50})MechanismSource
1-((4-Methoxynaphthalen-1-yl)sulfonyl)azepaneDopamine D2 receptor1.2 μMCompetitive antagonism
Spiro-imidazolidine dione derivativesHIV-1 protease0.8 μMActive site inhibition

Challenges and Future Directions

Research Gaps

  • Synthetic Optimization: Current yields for analogous compounds rarely exceed 50%, necessitating improved catalytic systems .

  • Toxicity Profiling: No in vivo data exist for this compound; preliminary studies should assess hepatotoxicity and CNS penetration.

Strategic Recommendations

  • High-Throughput Screening: Evaluate the compound against kinase and protease libraries to identify novel targets.

  • Prodrug Design: Modify the sulfonyl group to enhance bioavailability while retaining activity.

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